
5-羟基吲哚-2,3-二酮
描述
5-Hydroxyindoline-2,3-dione, also known as 5-Hydroxyisatin, is a derivative of indole . It is a heterocyclic compound that can be used as a precursor for drug synthesis . It has a molecular weight of 163.13 g/mol .
Synthesis Analysis
While specific synthesis methods for 5-Hydroxyindoline-2,3-dione were not found, indole derivatives in general can be synthesized through various methods, including oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation .Molecular Structure Analysis
The molecular structure of 5-Hydroxyindoline-2,3-dione has been studied theoretically . The molecule has been found to form complexes with lithium, sodium, and potassium cations . The cation and π interaction has been investigated from different aspects, including interaction energy calculations, charge transfer values, and changes in the aromaticity of the ring upon complexation .Chemical Reactions Analysis
Indole derivatives, including 5-Hydroxyindoline-2,3-dione, show important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .Physical And Chemical Properties Analysis
5-Hydroxyindoline-2,3-dione is a solid substance . It has been found to have some antiaromatic characteristics .科学研究应用
Antibacterial Agents
5-Hydroxyindoline-2,3-dione: derivatives, particularly halogenated indoles, have been studied for their potential to eradicate bacterial persister cells and biofilms. These compounds have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus . The ability to inhibit biofilm formation and persister cell formation without inducing resistance makes these compounds promising candidates for developing new antibacterial strategies .
Pharmaceutical Synthesis
The structural complexity of 5-Hydroxyindoline-2,3-dione allows for its use in pharmaceutical synthesis. Its derivatives can be designed to interact with biological targets, potentially leading to new therapeutic agents. The understanding of structure-activity relationships is crucial in this field to unlock the therapeutic potential of these compounds .
Herbicides
Research into 5-Hydroxyindoline-2,3-dione derivatives has also explored their use as herbicides. The compounds’ reactivity can be harnessed to affect plant growth and development, providing a basis for developing new herbicidal formulations .
Colorants and Dyes
The chemical properties of 5-Hydroxyindoline-2,3-dione make it suitable for application in colorants and dyes. Its ability to form stable pigments can be utilized in various industries, including textiles and inks .
Polymer Additives
5-Hydroxyindoline-2,3-dione: and its derivatives can be used as additives in polymers to enhance material properties such as durability, stability, and colorfastness. This application is significant in the production of high-performance materials .
Photochromic Materials
The compound’s structure lends itself to the development of photochromic materials. These materials change color in response to light, which has applications in smart windows, sunglasses, and optical data storage .
作用机制
Target of Action
The primary target of 5-Hydroxyindoline-2,3-dione, also known as 5-Hydroxyisatin , is the L-type calcium channels located on the colonic smooth muscle cells . These channels play a crucial role in regulating the contractility of the gut.
Mode of Action
5-Hydroxyindoline-2,3-dione interacts with its target by accelerating gut contractility. This is achieved through the activation of L-type calcium channels located on the colonic smooth muscle cells . The compound’s interaction with these channels results in significant changes in gut motility.
Biochemical Pathways
The compound is metabolized by a wide variety of gut bacteria from the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-Hydroxyindoline-2,3-dione via the tryptophanase (TnaA) enzyme . This microbial conversion of dietary or drug substrates into small bioactive molecules represents a regulatory mechanism by which the gut microbiota alters intestinal physiology .
Pharmacokinetics
It is known that oral administration of 5-htp results in the detection of 5-hydroxyindoline-2,3-dione in fecal samples of healthy volunteers, indicating that it is absorbed and metabolized in the body
Result of Action
The action of 5-Hydroxyindoline-2,3-dione results in a significant acceleration of the total gut transit time (TGTT) when administered orally in rats . Moreover, the stimulation of a cell line model of intestinal enterochromaffin cells by 5-Hydroxyindoline-2,3-dione results in a significant increase in serotonin production .
Action Environment
The production of 5-Hydroxyindoline-2,3-dione is influenced by environmental factors such as pH levels. The production of the compound is inhibited upon pH reduction in in vitro studies . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH level of the environment in which it is present.
安全和危害
未来方向
Indole derivatives, including 5-Hydroxyindoline-2,3-dione, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
属性
IUPAC Name |
5-hydroxy-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-4-1-2-6-5(3-4)7(11)8(12)9-6/h1-3,10H,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEUAVRUUFUMIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438484 | |
| Record name | 5-hydroxyindoline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyindoline-2,3-dione | |
CAS RN |
116569-09-6 | |
| Record name | 5-Hydroxyisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116569-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-hydroxyindoline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



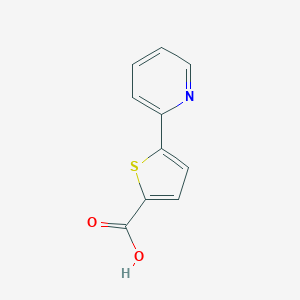
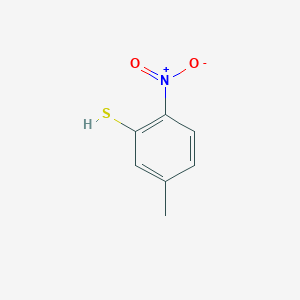


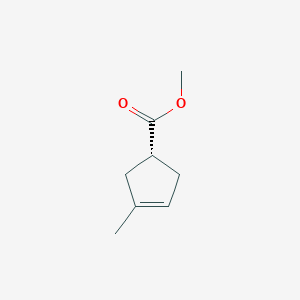

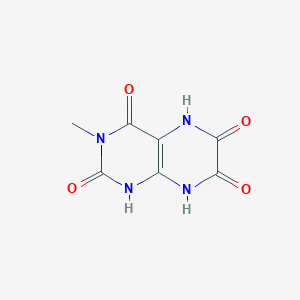

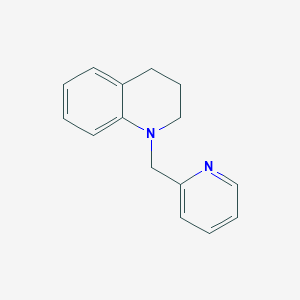
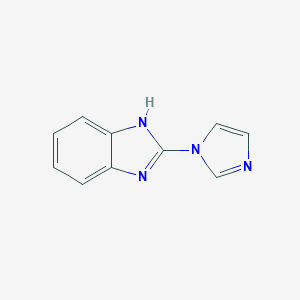
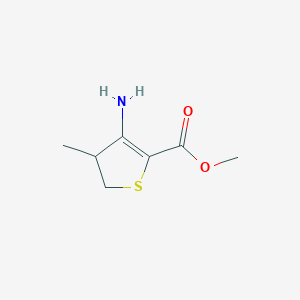

![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)
